2-Methoxy-1-butanol

Description

The exact mass of the compound 2-Methoxybutan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

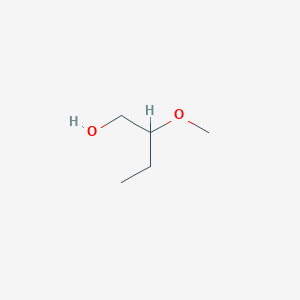

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxybutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-3-5(4-6)7-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUDBCXGMBSQGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935039 | |

| Record name | 2-Methoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15467-25-1 | |

| Record name | 2-Methoxy-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15467-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxybutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015467251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxybutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-1-butanol chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the chemical properties, structure, synthesis, and analysis of 2-Methoxy-1-butanol. The information is curated to be a vital resource for professionals in research, science, and drug development, offering detailed data and methodologies to support advanced applications.

Core Chemical Properties and Structure

This compound is a primary alcohol with a methoxy (B1213986) group at the second carbon position. Its chemical structure consists of a four-carbon butanol backbone with a hydroxyl group on the first carbon and a methoxy group on the second. This structure imparts both hydrophilic and lipophilic characteristics to the molecule, influencing its solubility and reactivity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂O₂ | [1][2] |

| Molecular Weight | 104.15 g/mol | [1][2] |

| CAS Number | 15467-25-1 | [1][2] |

| Boiling Point | 146 °C | [2] |

| Density | 0.93 g/cm³ | [2] |

| Melting Point | Not experimentally determined | |

| Solubility in Water | Miscible (qualitative) | |

| Solubility in Organic Solvents | Miscible with ethanol, ether, and acetone (B3395972) (qualitative) |

Structural Information

The structural formula of this compound is as follows:

The molecule contains a chiral center at the second carbon atom, meaning it can exist as two enantiomers, (R)-2-Methoxy-1-butanol and (S)-2-Methoxy-1-butanol. The specific rotation and biological activity of the compound may depend on the enantiomeric form.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide theoretical and adaptable experimental protocols.

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the ring-opening of an epoxide with an alcohol, in this case, the reaction of 1,2-epoxybutane (B156178) with methanol (B129727) in the presence of an acid or base catalyst.

Reaction:

1,2-Epoxybutane + Methanol → this compound

General Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-epoxybutane in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid) or a solid acid catalyst.

-

Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Purification: Remove the excess methanol under reduced pressure. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Isolation: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound. The following provides a general protocol that can be optimized for specific instrumentation and sample matrices.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Capillary column suitable for polar analytes (e.g., DB-WAX or equivalent).

Sample Preparation:

-

Dilute the sample containing this compound in a volatile organic solvent such as dichloromethane (B109758) or methanol to an appropriate concentration (e.g., 1-10 µg/mL).

-

If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex matrices.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 220 °C at a rate of 10 °C/min.

-

Final hold: Hold at 220 °C for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 30-200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 250 °C.

-

Data Analysis:

-

Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

-

Quantification can be performed using an internal or external standard method.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the GC-MS analysis of this compound.

Biological Relevance and Toxicological Profile

While no specific signaling pathways involving this compound have been identified in the current literature, the general class of short-chain alkoxy alcohols is known to exhibit biological activity. Their metabolism and toxicological profiles are of interest in drug development and safety assessment.

Metabolism

Short-chain alcohols are primarily metabolized in the liver. The metabolic pathway for this compound is anticipated to proceed via oxidation of the primary alcohol group by alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) to form the corresponding carboxylic acid, 2-methoxybutanoic acid. This metabolite can then be further metabolized. The presence of the methoxy group may influence the rate and pathway of metabolism compared to unsubstituted butanol.

Caption: Postulated metabolic pathway of this compound.

Toxicology

The toxicology of alkoxy alcohols is generally characterized by central nervous system depression at high doses. The toxicity of these compounds can vary depending on the length of the alkyl chain and the nature of the alkoxy group. The metabolites of these alcohols, particularly the corresponding aldehydes and carboxylic acids, can also contribute to their toxic effects. As with other short-chain alcohols, this compound is expected to have cytotoxic effects at high concentrations due to its interaction with cellular membranes and potential to induce oxidative stress.[3][4] However, specific toxicological data for this compound is limited.

This technical guide provides a foundational understanding of this compound for professionals in the scientific community. The presented data and protocols are intended to be a starting point for further research and development.

References

- 1. 2-Methoxybutan-1-ol | C5H12O2 | CID 85854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 15467-25-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Cytotoxicity of short-chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative effects of short chain alcohols on lipid phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-Methoxy-1-butanol (CAS: 15467-25-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Methoxy-1-butanol (CAS number 15467-25-1), a versatile organic compound with potential applications in various scientific and industrial fields, including pharmaceutical synthesis. This document consolidates available data on its physicochemical properties, spectroscopic profile, synthesis methodologies, and safety and handling protocols. Particular emphasis is placed on providing detailed experimental procedures and clear data presentation to support researchers and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is a colorless to almost colorless, clear liquid.[1] It is classified as a flammable liquid and vapor.[2] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15467-25-1 | [3][4] |

| Molecular Formula | C5H12O2 | [3] |

| Molecular Weight | 104.15 g/mol | [3] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Boiling Point | 146 °C | [1] |

| Purity (GC) | >98.0% | [1] |

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) | [1] |

| Air Sensitivity | Air Sensitive | [1] |

| InChIKey | IPUDBCXGMBSQGH-UHFFFAOYSA-N | [3] |

| SMILES | CCC(CO)OC | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: A ¹³C NMR spectrum for 2-Methoxybutan-1-ol is available on PubChem, originating from W. Bremser at BASF Ludwigshafen (1973).[3] For the related isomer, 1-Methoxy-2-butanol, ¹³C NMR data is also available on SpectraBase.[5]

-

¹H NMR: A ¹H NMR spectrum for the isomer 1-Methoxy-2-butanol is available, which can provide insights into the expected proton environments.[6]

Infrared (IR) Spectroscopy

An ATR-IR spectrum for 1-Methoxy-2-butanol is available on PubChem, provided by Aldrich.[2] Key expected vibrational modes for this compound would include a broad O-H stretch (around 3400 cm⁻¹), C-H stretching (around 2900 cm⁻¹), and C-O stretching (around 1100-1000 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry data for 1-Methoxy-2-butanol is available through the NIST Mass Spectrometry Data Center.[7] The fragmentation pattern would be expected to involve cleavage adjacent to the oxygen atoms. The predicted monoisotopic mass for this compound is 104.08373 Da.[8]

Synthesis of this compound

Several synthetic routes to alkoxy butanols have been described in the literature. Below are detailed experimental protocols for plausible methods to synthesize this compound.

Synthesis via Ring-Opening of an Epoxide

This method involves the nucleophilic attack of methanol (B129727) on 1,2-epoxybutane (B156178).

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 1,2-epoxybutane (1.0 equivalent) in an excess of anhydrous methanol, which also serves as the solvent.

-

Catalyst Addition: To this solution, add a catalytic amount of a suitable acid or base catalyst (e.g., a few drops of concentrated sulfuric acid or a small amount of sodium methoxide).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., reflux) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, neutralize the catalyst (if acidic, with a mild base like sodium bicarbonate solution; if basic, with a mild acid like dilute HCl). Remove the excess methanol under reduced pressure.

-

Purification: The resulting crude product can be purified by fractional distillation under reduced pressure to yield this compound.

Diagram: Synthesis of this compound via Epoxide Ring-Opening

Caption: Workflow for the synthesis of this compound.

Synthesis via Williamson Ether Synthesis

This classic method involves the reaction of a deprotonated alcohol with an alkyl halide.

Experimental Protocol:

-

Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a solution of 1,2-butanediol (B146104) (1.0 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF). To this solution, add a strong base such as sodium hydride (1.0 equivalent) portion-wise at 0 °C to deprotonate the less sterically hindered primary alcohol.

-

Methylation: Once the alkoxide formation is complete (cessation of hydrogen gas evolution), add methyl iodide (1.0 equivalent) dropwise via the dropping funnel at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or until completion as monitored by TLC or GC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: After filtering off the drying agent, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by fractional distillation.

Diagram: Williamson Ether Synthesis of this compound

Caption: Williamson ether synthesis workflow.

Applications in Research and Drug Development

This compound's structure, featuring both a primary alcohol and a methoxy (B1213986) ether group, makes it a valuable building block and solvent in organic synthesis.

-

As a Synthetic Intermediate: Its hydroxyl group can be further functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or esterification. The methoxy group provides polarity and can influence the reactivity and solubility of derivative molecules. A closely related compound, 2-methoxypropene, is a key intermediate in the synthesis of the macrolide antibiotic Clarithromycin, highlighting the potential of such methoxy-alcohols in the synthesis of complex pharmaceutical agents.[9]

-

As a Solvent: Glycol ethers, such as 2-butoxyethanol, are widely used as solvents in paints, coatings, and cleaning products due to their ability to dissolve a wide range of substances.[10] this compound is expected to have similar properties, making it a potential solvent for organic reactions. For instance, n-butanol has been employed as a solvent in the synthesis of cyclic carbonates from epoxides and CO2.[11]

Safety and Handling

This compound is a flammable liquid and vapor.[2] Standard laboratory safety precautions should be followed when handling this chemical.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Precautionary Statement | Source |

| H226: Flammable liquid and vapor | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [2] |

| P233: Keep container tightly closed. | [12] | |

| P240: Ground/bond container and receiving equipment. | [12] | |

| P241: Use explosion-proof electrical/ventilating/lighting/equipment. | [12] | |

| P242: Use only non-sparking tools. | [12] | |

| P243: Take precautionary measures against static discharge. | [12] | |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [12] | |

| P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. | [12] | |

| P370+P378: In case of fire: Use appropriate media for extinction. | [12] | |

| P403+P235: Store in a well-ventilated place. Keep cool. | [12] |

It is recommended to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a chemical compound with a range of properties that make it of interest to researchers in organic synthesis and drug development. This guide has provided a summary of its key characteristics, plausible synthetic routes with detailed protocols, potential applications, and essential safety information. The provision of structured data and visual workflows aims to facilitate its use in a laboratory setting. Further research into the specific applications and reaction kinetics of this compound is warranted to fully explore its potential.

References

- 1. hmdb.ca [hmdb.ca]

- 2. 2-Butanol, 1-methoxy- | C5H12O2 | CID 40895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxybutan-1-ol | C5H12O2 | CID 85854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS No- 15467-25-1 | Simson Pharma Limited [simsonpharma.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 1-METHOXY-2-BUTANOL(53778-73-7) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Butanol, 1-methoxy- [webbook.nist.gov]

- 8. PubChemLite - this compound (C5H12O2) [pubchemlite.lcsb.uni.lu]

- 9. benchchem.com [benchchem.com]

- 10. 2-Butoxyethanol - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | 15467-25-1 [amp.chemicalbook.com]

Technical Guide: Physical Properties of 2-Methoxy-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of 2-Methoxy-1-butanol (CAS No. 15467-25-1), a significant solvent and intermediate in various chemical syntheses. The information is presented to support research, development, and quality control activities.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its application in chemical reactions, formulations, and purification processes.

| Property | Value | Units |

| Molecular Formula | C₅H₁₂O₂ | - |

| Molecular Weight | 104.15 | g·mol⁻¹[1][2] |

| Boiling Point | 146 | °C[1] |

| Melting Point | Not Applicable | - |

| Density | 0.93 | g/cm³[1] |

| Refractive Index | 1.4140 to 1.4180 | - |

| Solubility | Miscible in water and soluble in common organic solvents (inferred) | - |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for this determination is the distillation method.[3]

Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: The round-bottom flask is filled to approximately two-thirds of its volume with this compound. Boiling chips are added to ensure smooth boiling.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises into the distillation head.

-

Temperature Measurement: The thermometer bulb is positioned so that the top of the bulb is level with the side arm of the distillation head. The temperature is recorded when it stabilizes, which indicates the boiling point of the substance.[3]

-

Condensation and Collection: The vapor then passes into the condenser, where it is cooled and condenses back into a liquid, which is collected in the receiving flask.

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward and precise method for determining the density of a liquid is by using a pycnometer or a graduated cylinder and a balance.[4]

Methodology:

-

Mass of Empty Container: The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

-

Volume of Liquid: A known volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.

-

Mass of Container and Liquid: The combined mass of the graduated cylinder and the liquid is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[4]

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property of a substance and can be used to identify and assess its purity. An Abbe refractometer is commonly used for this measurement.

Methodology:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is switched on. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. A qualitative assessment of solubility can be performed through direct observation.

Methodology:

-

Solvent Selection: A range of solvents, including water and common organic solvents (e.g., ethanol, acetone, diethyl ether), are selected.

-

Sample Addition: A small, measured amount of this compound is added to a test tube containing a specific volume of the chosen solvent.

-

Mixing: The mixture is agitated or vortexed to facilitate dissolution.

-

Observation: The mixture is observed to see if the this compound dissolves completely. If it does, it is considered soluble in that solvent. If two distinct layers form or the solution becomes cloudy, it is considered immiscible or insoluble. The observation of a single, clear phase indicates miscibility.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid compound like this compound.

Caption: Experimental workflow for determining the physical properties of this compound.

References

A Comprehensive Spectroscopic Analysis of 2-Methoxy-1-butanol

Introduction

This technical guide provides a detailed overview of the spectroscopic data for 2-Methoxy-1-butanol (CAS No: 15467-25-1), a significant organic compound utilized in various research and industrial applications. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide presents quantitative data in structured tables, details experimental protocols, and includes a visual workflow for spectroscopic analysis.

Molecular Structure

This compound is a primary alcohol and an ether, with the following chemical structure:

CH₃CH₂CH(OCH₃)CH₂OH

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.95 | Triplet | 3H | -CH₂CH₃ |

| ~1.55 | Multiplet | 2H | -CH₂ CH₃ |

| ~2.5 (variable) | Singlet (broad) | 1H | -OH |

| ~3.25 | Multiplet | 1H | -CH (OCH₃)- |

| ~3.35 | Singlet | 3H | -OCH₃ |

| ~3.55 | Multiplet | 2H | -CH₂ OH |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and can exchange with deuterated solvents.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~10 | -CH₂CH₃ |

| ~25 | -CH₂ CH₃ |

| ~57 | -OCH₃ |

| ~65 | -CH₂ OH |

| ~83 | -CH (OCH₃)- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the hydroxyl and ether groups.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol |

| 2960-2850 | Strong | C-H Stretch | Alkane |

| 1260-1050 | Strong | C-O Stretch | Ether & Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular weight is 104.15 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several fragment ions.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Proposed Fragment Ion |

| 104 | Low | [M]⁺ |

| 89 | Moderate | [M - CH₃]⁺ |

| 73 | Moderate | [M - OCH₃]⁺ |

| 59 | High | [CH(OCH₃)CH₂OH]⁺ |

| 45 | High | [CH₂OH]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added for chemical shift calibration (0 ppm).

-

Data Acquisition: The NMR spectra are acquired on a spectrometer, for instance, a 300 or 500 MHz instrument.[1]

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained neat (without a solvent). A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Data Acquisition: A background spectrum of the empty salt plates or ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument used is a Fourier Transform Infrared (FTIR) spectrometer.[2] The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).[3] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS) Protocol

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the ion source.

-

Ionization: In Electron Ionization (EI) mass spectrometry, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic identification of this compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 2-Methoxy-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxy-1-butanol, a valuable alkoxy alcohol intermediate. The primary focus is on the prevalent synthetic methodology: the acid-catalyzed ring-opening of 1,2-epoxybutane (B156178) with methanol (B129727). This document details the underlying chemical principles, experimental protocols, and quantitative data derived from scientific literature. Alternative synthetic pathways are also briefly discussed. Furthermore, this guide includes key physical and spectroscopic data for the characterization of this compound. The historical discovery of this compound is not well-documented in readily accessible scientific literature.

Introduction

This compound is a chiral alkoxy alcohol with potential applications as a solvent, intermediate in organic synthesis, and a building block in the development of novel chemical entities. Its structure, featuring both a hydroxyl and an ether functional group, allows for a variety of subsequent chemical transformations. This guide aims to provide researchers and professionals in the field of drug development and chemical synthesis with a detailed understanding of the synthesis of this compound.

Primary Synthesis Route: Acid-Catalyzed Ring-Opening of 1,2-Epoxybutane

The most direct and commonly employed method for the synthesis of this compound is the acid-catalyzed ring-opening of 1,2-epoxybutane (also known as butene oxide) with methanol. This reaction is a classic example of nucleophilic attack on a protonated epoxide.

Signaling Pathway and Regioselectivity

The acid-catalyzed ring-opening of an unsymmetrical epoxide, such as 1,2-epoxybutane, can theoretically yield two constitutional isomers: this compound and 1-Methoxy-2-butanol. The regioselectivity of the reaction is a critical factor.

Under acidic conditions, the epoxide oxygen is first protonated by the acid catalyst, forming a highly reactive protonated epoxide intermediate. This protonation weakens the C-O bonds of the epoxide ring and increases the electrophilicity of the ring carbons. The transition state of the subsequent nucleophilic attack by methanol has significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom (C2 in this case), as it can better stabilize the partial positive charge. This leads to the preferential formation of this compound.

Diagram 1: Acid-catalyzed synthesis of this compound.

In contrast, a base-catalyzed ring-opening would involve the attack of a strong nucleophile (methoxide) on the epoxide ring. In this SN2-type reaction, steric hindrance is the dominant factor, leading to preferential attack at the less substituted carbon (C1) and yielding 1-Methoxy-2-butanol as the major product.

Experimental Protocols

While a specific, standardized protocol for the synthesis of this compound is not widely published, the following general procedure can be adapted from established methods for the acid-catalyzed alcoholysis of epoxides.

2.2.1. General Protocol using a Brønsted Acid Catalyst (e.g., H₂SO₄)

-

Reaction Setup: A solution of 1,2-epoxybutane in a large excess of methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. The large excess of methanol serves as both the nucleophile and the solvent.

-

Catalyst Addition: A catalytic amount of a strong Brønsted acid, such as sulfuric acid (H₂SO₄), is carefully added to the reaction mixture.

-

Reaction Conditions: The mixture is stirred at a controlled temperature (e.g., room temperature or gentle reflux) for a period determined by reaction monitoring (e.g., by TLC or GC).

-

Workup: Upon completion, the reaction is quenched by the addition of a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst.

-

Purification: The excess methanol is removed under reduced pressure. The resulting crude product is then purified by fractional distillation to separate this compound from the minor isomer (1-Methoxy-2-butanol) and any high-boiling byproducts.

2.2.2. Protocol using a Heterogeneous Lewis Acid Catalyst (Adapted from Kulkarni et al.) [1]

For a more regioselective synthesis, heterogeneous Lewis acid catalysts can be employed. The following protocol is adapted from studies on the ring-opening of 1,2-epoxybutane with methanol using zeolite catalysts.[1]

-

Catalyst Preparation: A Lewis acidic zeolite catalyst (e.g., Sn-Beta, Zr-Beta, or Hf-Beta) is activated prior to use.[1]

-

Reaction Mixture: In a suitable reactor, the activated catalyst is suspended in a solution of 1,2-epoxybutane in methanol.

-

Reaction Conditions: The reaction is carried out at a specific temperature (e.g., 60°C) with vigorous stirring for a defined period.[1]

-

Catalyst Removal: After the reaction, the heterogeneous catalyst is removed by filtration.

-

Product Isolation: The solvent (methanol) is removed from the filtrate by rotary evaporation, and the resulting product mixture is purified, typically by fractional distillation.

Quantitative Data

The regioselectivity of the acid-catalyzed ring-opening of 1,2-epoxybutane with methanol has been investigated using various Lewis acid catalysts. The following table summarizes the regioselectivity, favoring the formation of this compound (terminal ether).

| Catalyst | Regioselectivity (% Terminal Ether) | Reference |

| Sn-Beta | 54 | [1] |

| Hf-Beta | 56 | [1] |

| Zr-Beta | 60 | [1] |

Alternative Synthetic Routes

While the acid-catalyzed ring-opening of 1,2-epoxybutane is the most direct approach, other synthetic strategies could theoretically be employed.

Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide. To synthesize this compound via this method, two disconnection approaches are possible:

-

Sodium 1,2-butanediolate with a methylating agent (e.g., methyl iodide): This route is problematic due to the potential for Williamson ether synthesis at both hydroxyl groups and the difficulty in achieving selective mono-methylation.

-

Sodium methoxide (B1231860) with a 1-halo-2-butanol: This route is more plausible but may be complicated by competing elimination reactions, especially if the halide is at a secondary position.

References

In-Depth Technical Guide: 2-Methoxy-1-butanol Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 2-Methoxy-1-butanol (CAS No. 15467-25-1). The information is intended to support researchers, scientists, and professionals in drug development in the safe handling and use of this chemical. Due to a lack of extensive toxicological data in publicly available literature, a cautious approach to handling is advised, based on its known physical and chemical properties.

Chemical Identification and Physical Properties

This compound is a colorless to almost colorless clear liquid.[1] It possesses the molecular formula C5H12O2 and a molecular weight of 104.15 g/mol .[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 15467-25-1 | [3] |

| Molecular Formula | C5H12O2 | [3] |

| Molecular Weight | 104.15 g/mol | [2] |

| Appearance | Colorless to Almost colorless clear liquid | [1] |

| Boiling Point | 146 °C | [2][4] |

| Density | 0.93 g/cm³ | [2][3] |

| Refractive Index | 1.42 | [1] |

| Solubility | No data available | [3] |

Hazard Identification and Classification

The primary hazard associated with this compound is its flammability. It is classified as a Flammable liquid, Category 3, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][3]

Table 2: Flammability and Explosive Properties of this compound

| Property | Value | Source(s) |

| GHS Classification | Flammable liquid, Category 3 | [2][3] |

| Hazard Statement | H226: Flammable liquid and vapor | [2][3] |

| Signal Word | Warning | [3] |

| Flash Point | 47 °C | [1] |

| Autoignition Temperature | No data available | |

| Lower Explosive Limit | No data available | [3] |

| Upper Explosive Limit | No data available | [3] |

Toxicological Information

There is a significant lack of specific toxicological data for this compound in publicly accessible databases.[3][5] No definitive values for acute toxicity (LD50/LC50), skin corrosion/irritation, or serious eye damage/irritation have been established for this specific chemical. However, related isomers have been shown to cause irritation.[6] Therefore, it is prudent to handle this compound with care, assuming it may be irritating to the skin, eyes, and respiratory tract.

Table 3: Toxicological Data for this compound

| Endpoint | Value | Source(s) |

| Acute Oral Toxicity (LD50) | No data available | [5] |

| Acute Dermal Toxicity (LD50) | No data available | |

| Acute Inhalation Toxicity (LC50) | No data available | |

| Skin Corrosion/Irritation | No data available | [5] |

| Serious Eye Damage/Irritation | No data available | [5] |

| Respiratory or Skin Sensitization | No data available | |

| Germ Cell Mutagenicity | No data available | |

| Carcinogenicity | No data available | |

| Reproductive Toxicity | No data available | [5] |

| Specific Target Organ Toxicity (Single Exposure) | No data available | |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available | |

| Aspiration Hazard | No data available |

Experimental Protocols

Flash Point Determination

The flash point of a volatile chemical is determined experimentally using a closed-cup or open-cup apparatus. The general principle involves heating the substance at a controlled rate while periodically introducing an ignition source to the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite to produce a flash.

A common standardized method is the Pensky-Martens closed-cup test (ASTM D93) . The general procedure is as follows:

-

The test liquid is poured into a test cup to a specified level.

-

The cup is fitted with a lid containing a stirrer and a thermometer.

-

The liquid is heated at a slow, constant rate (e.g., 5-6 °C/min).[5]

-

The sample is stirred at a specified rate to ensure temperature uniformity.

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is introduced into the vapor space of the cup.

-

The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[5]

Acute Oral Toxicity (LD50) Determination

Acute oral toxicity is typically determined using animal studies following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). The aim is to find the median lethal dose (LD50), which is the dose of a substance that is lethal to 50% of the tested animal population. Several OECD guidelines (TG 420, 423, and 425) describe methods to determine acute oral toxicity while aiming to reduce the number of animals used.[4][7][8][9][10]

A general procedure, such as the Acute Toxic Class Method (OECD TG 423) , involves the following steps:

-

Healthy, young adult animals of a single sex (usually females) are selected and acclimatized to the laboratory conditions.[10]

-

The animals are fasted prior to the administration of the test substance.

-

The test substance is administered orally in a stepwise procedure using a small number of animals per step (typically 3).[10]

-

Dosing starts at a predefined level based on the expected toxicity of the substance.

-

The animals are observed for signs of toxicity and mortality at specified intervals after dosing and for a total of 14 days.[10]

-

Depending on the outcome (mortality or survival) in one step, the dose for the next step is either increased or decreased.

-

The results are used to classify the substance for acute toxicity according to the GHS.[4]

Safe Handling and Storage

The following workflow outlines the essential precautions for handling this compound, primarily focusing on its flammability.

Caption: Safe handling workflow for this compound.

Key Handling Precautions:

-

Ventilation: Always handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3]

-

Ignition Sources: Keep away from open flames, sparks, hot surfaces, and other sources of ignition. Use explosion-proof electrical equipment and non-sparking tools.[3][11]

-

Static Discharge: Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[11]

-

Personal Protective Equipment (PPE):

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[3]

-

Keep away from heat, sparks, open flames, and hot surfaces.[3]

-

Store away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken promptly.

References

- 1. This compound | 15467-25-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. This compound >98.0%(GC) 5g - Bestel goedkope laboratoriumproducten bij Laboratoriumdiscounter. Van microscopen tot chemicaliën, snel geleverd in Nederland. Bekijk ons assortiment! [laboratoriumdiscounter.nl]

- 3. tcichemicals.com [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Page loading... [wap.guidechem.com]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. This compound | 15467-25-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

Chirality and Stereochemistry of 2-Methoxy-1-butanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-1-butanol is a chiral alcohol of interest in various chemical sectors, including as a building block in asymmetric synthesis and as a specialty solvent. Its stereochemistry plays a pivotal role in its chemical and biological interactions. This technical guide provides a comprehensive overview of the chirality and stereochemical aspects of this compound, including its synthesis, separation, and characterization, tailored for professionals in research and drug development.

The structure of this compound features a single stereocenter at the second carbon atom, giving rise to two enantiomers: (R)-2-Methoxy-1-butanol and (S)-2-Methoxy-1-butanol. The spatial arrangement of the methoxy, ethyl, and hydroxymethyl groups around this chiral center dictates the molecule's optical activity and its interactions with other chiral molecules.

Physicochemical and Stereochemical Properties

Table 1: Physicochemical Properties of this compound (Racemic)

| Property | Value | Reference |

| CAS Number | 15467-25-1 | [1][2] |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Purity | >98.0% (GC) |

Enantioselective Synthesis and Optical Resolution

The preparation of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis to directly obtain a specific enantiomer, or the resolution of a racemic mixture.

Asymmetric Synthesis

One potential route for the enantioselective synthesis of this compound is the stereoselective reduction of a corresponding prochiral ketone, 2-methoxy-1-oxobutane. This transformation can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. For instance, the use of chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands, has proven effective for the asymmetric hydrogenation of various ketones to yield optically active alcohols.[3]

Another promising method is the asymmetric hydroboration-oxidation of 1-methoxy-1-butene. The use of a chiral borane (B79455) reagent, followed by an oxidative workup, can lead to the formation of the desired enantiomer of this compound with high enantiomeric excess.

Optical Resolution of Racemic this compound

The separation of a racemic mixture of this compound into its constituent enantiomers is a critical process for obtaining optically pure materials. Common methods for the resolution of chiral alcohols include:

-

Formation of Diastereomeric Derivatives: The racemic alcohol can be reacted with a chiral resolving agent, such as an enantiomerically pure acid, to form a mixture of diastereomeric esters. These diastereomers possess different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques like crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of this compound.[4][5][6]

-

Enzymatic Resolution: Lipases are commonly employed for the kinetic resolution of racemic alcohols. These enzymes can selectively acylate one enantiomer in the presence of an acyl donor, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.[7]

-

Chiral Chromatography: Direct separation of the enantiomers can be achieved using chiral stationary phases (CSPs) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound enantiomers are not widely published. However, the following sections provide generalized methodologies based on established procedures for similar chiral alcohols.

Protocol 1: Enantioselective Reduction of 2-Methoxybutyraldehyde (Hypothetical)

This protocol describes a hypothetical enantioselective reduction of 2-methoxybutyraldehyde using a chiral borane reagent.

Materials:

-

2-Methoxybutyraldehyde

-

(-)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethanolamine

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of (-)-DIP-Chloride™ in anhydrous THF is cooled to -25 °C under an inert atmosphere.

-

2-Methoxybutyraldehyde is added dropwise to the stirred solution.

-

The reaction is stirred for several hours at -25 °C.

-

The reaction is quenched by the addition of diethanolamine.

-

The mixture is warmed to room temperature and stirred for 30 minutes.

-

The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The enantiomeric excess of the resulting this compound is determined by chiral GC or HPLC analysis.

Protocol 2: Chiral Gas Chromatography (GC) Analysis

This protocol outlines a general procedure for the enantiomeric separation of this compound by chiral GC. Derivatization to the corresponding acetate (B1210297) or trifluoroacetate (B77799) ester may be necessary to improve resolution.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Capillary Column: A column with a cyclodextrin-based stationary phase, such as Rt-βDEXsm, is recommended.[8]

-

Carrier Gas: Hydrogen or Helium.[8]

-

Injector and Detector Temperature: Typically set to 220-250 °C.[8]

-

Oven Temperature Program: A temperature gradient is often employed, for example, starting at 40°C and ramping to 230°C at a rate of 2°C/min.[8]

Sample Preparation (Derivatization to Acetate):

-

Dissolve this compound in a suitable solvent.

-

Add acetic anhydride (B1165640) and a catalytic amount of pyridine.

-

Heat the mixture to allow for complete conversion to the acetate ester.

-

After cooling, the reaction mixture can be directly injected or worked up to remove excess reagents.

Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general approach for the enantiomeric separation of this compound using chiral HPLC.

Instrumentation and Conditions:

-

HPLC System: With a UV or Refractive Index (RI) detector.

-

Chiral Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak® series) or cyclodextrin-based columns are commonly used.[9][10]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chromatography.[9] The optimal composition needs to be determined experimentally.

-

Flow Rate: Typically in the range of 0.5-1.0 mL/min.[9]

Sample Preparation:

-

Dissolve the this compound sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm filter before injection.

Data Presentation

The following table summarizes hypothetical chromatographic data for the enantiomeric separation of this compound derivatives. Actual retention times and resolution will depend on the specific experimental conditions.

Table 2: Representative Chiral GC Separation Data (Hypothetical)

| Enantiomer | Retention Time (min) |

| (R)-2-Methoxy-1-butyl acetate | tR1 |

| (S)-2-Methoxy-1-butyl acetate | tR2 |

Table 3: Representative Chiral HPLC Separation Data (Hypothetical)

| Enantiomer | Retention Time (min) |

| (R)-2-Methoxy-1-butanol | tR1 |

| (S)-2-Methoxy-1-butanol | tR2 |

Visualization of Stereochemical Analysis Workflow

The following diagram illustrates a typical workflow for the synthesis and stereochemical analysis of this compound.

Caption: Workflow for the synthesis and stereochemical analysis of this compound.

This comprehensive guide serves as a foundational resource for researchers and professionals engaged in the study and application of chiral this compound. Further experimental investigation is warranted to establish definitive quantitative data for its enantiomers.

References

- 1. 2-Methoxybutan-1-ol | C5H12O2 | CID 85854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS No- 15467-25-1 | Simson Pharma Limited [simsonpharma.com]

- 3. EP1300381B1 - Process for preparing optically active alcohols - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. jackwestin.com [jackwestin.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. gcms.cz [gcms.cz]

- 9. On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC [pmc.ncbi.nlm.nih.gov]

- 10. phx.phenomenex.com [phx.phenomenex.com]

Potential Research Areas for 2-Methoxy-1-butanol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Methoxy-1-butanol is a chemical compound with a relatively sparse public research profile. While its fundamental physicochemical properties are documented, a significant knowledge gap exists regarding its biological activity, potential therapeutic applications, and toxicological profile. This technical guide synthesizes the available information on this compound and analogous compounds to propose key areas for future research. By leveraging established experimental protocols and drawing parallels with structurally similar molecules, this document aims to provide a strategic framework for scientists and drug development professionals to unlock the potential of this compound. The proposed research avenues span toxicology, pharmacology, and drug metabolism, offering a roadmap for comprehensive investigation.

Physicochemical and Safety Data

A clear understanding of the fundamental properties of this compound is the cornerstone of any research endeavor. The following table summarizes the available quantitative data.

| Property | Value | Reference |

| Molecular Formula | C5H12O2 | [1] |

| Molecular Weight | 104.15 g/mol | [1] |

| CAS Number | 15467-25-1 | [1] |

| Appearance | Colorless to Almost colorless clear liquid | |

| Purity | >98.0% (GC) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Flash Point | Not available | |

| Density | Not available | |

| Water Solubility | Not available |

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor |

Data compiled from publicly available sources.

Proposed Research Areas and Methodologies

Given the limited specific data on this compound, the following research areas are proposed based on the known activities of structurally related alkoxy alcohols and butanol derivatives.

Toxicological Evaluation

A comprehensive toxicological assessment is a prerequisite for any potential application. The structural similarity to other organic solvents suggests potential for cytotoxicity, neurotoxicity, and developmental toxicity.

-

Objective: To determine the concentration-dependent cytotoxic effects of this compound on various cell lines.

-

Experimental Protocol:

-

Cell Lines: A panel of human cell lines should be used, including liver (e.g., HepG2), neuronal (e.g., SH-SY5Y), and kidney (e.g., HEK293) cells to assess organ-specific toxicity.

-

Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the IC50 (half-maximal inhibitory concentration) value.

-

Procedure:

-

Seed cells in 96-well plates at a predetermined density.

-

After 24 hours, treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 1 mM) for 24, 48, and 72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

-

-

Objective: To evaluate the potential neurotoxic effects of this compound. Organic solvents are known to cause central nervous system (CNS) depression.[2][3][4][5]

-

Experimental Protocol (In Vitro):

-

Cell Model: Use of primary neurons or differentiated neuronal cell lines (e.g., PC12, SH-SY5Y).

-

Assays:

-

Neurite Outgrowth Assay: Treat cells with non-toxic concentrations of this compound and quantify changes in neurite length and branching using immunofluorescence microscopy and image analysis software.

-

Synaptic Function Assays: Assess changes in the expression of synaptic proteins (e.g., synaptophysin, PSD-95) via Western blotting or immunocytochemistry.

-

-

-

Experimental Workflow:

References

- 1. 2-Methoxybutan-1-ol | C5H12O2 | CID 85854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methods and Issues in Evaluating the Neurotoxic Effects of Organic Solvents - Behavioral Measures of Neurotoxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The neurotoxicity of industrial solvents: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occupational Neurotoxicity of Organic Solvents | Risk Assessment Portal | US EPA [assessments.epa.gov]

- 5. Organic Solvent Neurotoxicity (87-104) | NIOSH | CDC [cdc.gov]

A Technical Review of Methoxybutanol Isomers: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of methoxybutanol isomers, with a primary focus on 2-Methoxy-1-butanol and its more commercially prevalent isomer, 3-Methoxy-1-butanol. Due to the limited availability of detailed application data for this compound, this paper incorporates data on its isomers to provide a broader understanding of the utility of this class of solvents. This document is intended to be a valuable resource for professionals in research, development, and formulation across various industries, including coatings, cleaning, and pharmaceuticals.

Physicochemical Properties of Methoxybutanol Isomers

The physicochemical properties of solvents are critical determinants of their performance in various applications. The following table summarizes the key properties of this compound and its isomers.

| Property | This compound | 1-Methoxy-2-butanol | 3-Methoxy-1-butanol |

| CAS Number | 15467-25-1[1] | 53778-73-7[2] | 2517-43-3 |

| Molecular Formula | C₅H₁₂O₂[3] | C₅H₁₂O₂[2] | C₅H₁₂O₂ |

| Molecular Weight ( g/mol ) | 104.15[3] | 104.15[2] | 104.15 |

| Boiling Point (°C) | 146 | No Data Available | 157-163 |

| Density (g/mL) | 0.93 | No Data Available | 0.922 |

| Refractive Index | 1.4140 - 1.4180 | No Data Available | 1.415-1.417 |

| Flash Point (°C) | No Data Available | No Data Available | 67 |

Synthesis of Methoxybutanol Isomers

The synthesis of methoxybutanol isomers can be achieved through various chemical routes. Two common methods are the ring-opening of epoxides and the reaction of an alcohol with an alkene.

Synthesis of 1-Methoxy-2-butanol from 1,2-Epoxybutane (B156178)

A general laboratory-scale method for the synthesis of 1-Methoxy-2-butanol involves the ring-opening of 1,2-epoxybutane with methanol (B129727).[4]

Experimental Protocol:

-

Reactants: 1,2-Epoxybutane (1 mmol), Methanol (5 mmol), Graphite (B72142) Oxide (GO) catalyst (1 mg).[4]

-

Procedure:

-

To a solution of 1,2-epoxybutane in methanol, add the graphite oxide catalyst at room temperature (20°C).[4]

-

Stir the mixture for 1 hour.[4]

-

Add dichloromethane (B109758) (CH₂Cl₂) to the reaction mixture.[4]

-

Filter the mixture and evaporate the solvent under reduced pressure.[4]

-

Purify the product by flash column chromatography using a hexane/EtOAc (6:1) eluent.[4]

-

Synthesis of 3-Methoxy-1-butanol from Crotonaldehyde (B89634)

A patented industrial process describes the synthesis of 3-Methoxy-1-butanol from crotonaldehyde.

Experimental Protocol:

-

Reactants: Crotonaldehyde, Methanol, Alkaline solution, Hydrogen.

-

Catalysts: Copper oxide or Copper-Chromium oxide, Nickel-containing catalyst.

-

Procedure:

-

React crotonaldehyde with methanol in an alkaline solution.

-

Neutralize the reaction mixture.

-

Hydrogenate the mixture in the presence of a copper oxide or copper-chromium oxide catalyst.

-

Subsequently, hydrogenate in the presence of a nickel-containing catalyst to yield 3-Methoxy-1-butanol.

-

Applications of Methoxybutanol Isomers

Methoxybutanol isomers find applications in a variety of industrial and commercial products, primarily as solvents and chemical intermediates.

Coatings and Paints

3-Methoxy-1-butanol is utilized as a solvent in nitrocellulose lacquers, conventional and aqueous paints. Its properties contribute to improved performance characteristics of the coatings.

-

Improved Brushability and Flow: The addition of 3-Methoxy-1-butanol to lacquers and paints enhances their application properties, allowing for smoother and more even coats.

-

Viscosity Reduction: Small amounts of 3-Methoxy-1-butanol can significantly reduce the viscosity of alkyd resin and oleoresinous paints.

-

Skinning Retardant: In both conventional and aqueous paints, it helps to prevent the formation of a skin on the surface of the paint.

Cleaning Formulations

A patent has been granted for a cleaning composition that includes 3-methyl-3-methoxy-1-butanol, another isomer of this compound. This suggests the potential for this class of compounds in cleaning applications, likely due to their ability to dissolve both polar and non-polar soils.

Pharmaceutical Synthesis

2-Methyl-1-butanol, a related branched-chain alcohol, is highlighted as a critical intermediate in the production of active pharmaceutical ingredients (APIs).[5] Its role often involves serving as a reactant or a solvent in various synthetic steps. While direct evidence for the extensive use of this compound in pharmaceutical synthesis is limited in the public domain, its structure as a functionalized alcohol suggests potential utility as a building block or a specialty solvent in drug development processes.

Conclusion

While detailed, quantitative application data for this compound is scarce in publicly available literature, the information on its isomers, particularly 3-Methoxy-1-butanol, provides valuable insights into the potential applications of this class of ether alcohols. Their utility as solvents in coatings and potentially in cleaning formulations is evident from the qualitative descriptions and patent literature. The synthesis routes are well-established, allowing for their production for research and industrial purposes. For professionals in drug development, while direct applications are not widely documented, the structural features of methoxybutanols may present opportunities for their use as intermediates or specialty solvents in the synthesis of novel pharmaceutical compounds. Further research into the specific performance characteristics of this compound is warranted to fully elucidate its potential and enable its broader application.

References

- 1. This compound | CAS No- 15467-25-1 | Simson Pharma Limited [simsonpharma.com]

- 2. 2-Butanol, 1-methoxy- | C5H12O2 | CID 40895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxybutan-1-ol | C5H12O2 | CID 85854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-METHOXY-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

Thermal Stability and Decomposition of 2-Methoxy-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Methoxy-1-butanol. Due to a lack of direct experimental studies on this specific compound, this guide synthesizes information from analogous compounds, namely 2-butanol (B46777) and 2-methoxyethanol, to infer potential decomposition pathways and products. Detailed, generalized experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are provided to facilitate future research in this area. The information herein is intended to serve as a foundational resource for researchers and professionals working with this compound, particularly in contexts where its thermal behavior is a critical parameter.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and an ether group. Its structural characteristics suggest its potential use as a solvent, intermediate in chemical synthesis, or as a component in various formulations within the pharmaceutical and chemical industries. An understanding of its thermal stability and decomposition profile is paramount for ensuring safe handling, storage, and application, as well as for predicting its behavior under elevated temperatures during chemical processing. This guide aims to provide a thorough, albeit inferred, technical overview of these properties.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for the design of experimental setups to study its thermal decomposition.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 104.15 g/mol | --INVALID-LINK-- |

| CAS Number | 15467-25-1 | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Flash Point | Not available | |

| Density | Not available | |

| Appearance | Colorless liquid (presumed) | General knowledge |

Inferred Thermal Decomposition Pathways

Based on studies of 2-butanol and 2-methoxyethanol, the thermal decomposition of this compound is likely to proceed through several key pathways. At lower to moderate temperatures (T ≤ 700 K), dehydration is expected to be a dominant channel. At higher temperatures (T ≥ 800 K), C-C bond fission reactions are likely to become more prevalent due to higher pre-exponential factors[1].

The primary proposed decomposition routes are:

-

Dehydration: Elimination of a water molecule to form various methoxybutenes.

-

C-C Bond Fission: Homolytic cleavage of carbon-carbon bonds to yield smaller radical species, which then rearrange or react to form stable products.

-

C-O Bond Fission: Cleavage of the ether or alcohol C-O bond.

A logical workflow for investigating these pathways is presented below.

The potential decomposition pathways based on analogous compounds are illustrated below.

Potential Decomposition Products

Based on the decomposition pathways of analogous compounds, a list of potential thermal decomposition products of this compound is provided in Table 2. The actual product distribution will be highly dependent on experimental conditions such as temperature, pressure, and the presence of a catalyst or radical inhibitors.

Table 2: Potential Thermal Decomposition Products of this compound

| Product Name | Chemical Formula | Formation Pathway |

| Water | H₂O | Dehydration |

| 1-Methoxy-1-butene | C₅H₁₀O | Dehydration |

| 2-Methoxy-1-butene | C₅H₁₀O | Dehydration |

| 1-Methoxy-2-butene | C₅H₁₀O | Dehydration |

| Formaldehyde | CH₂O | C-C Bond Fission & Rearrangement |

| Acetaldehyde | C₂H₄O | C-C Bond Fission & Rearrangement |

| Propionaldehyde | C₃H₆O | C-C Bond Fission & Rearrangement |

| Methane | CH₄ | Radical Reactions |

| Ethane | C₂H₆ | Radical Reactions |

| Propane | C₃H₈ | Radical Reactions |

| Ethene | C₂H₄ | C-C Bond Fission |

| Propene | C₃H₆ | C-C Bond Fission |

| Carbon Monoxide | CO | Incomplete Combustion/Oxidation |

| Carbon Dioxide | CO₂ | Complete Combustion/Oxidation |

Recommended Experimental Protocols

To obtain definitive data on the thermal stability and decomposition of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of high-purity this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, and 20 °C/min). Using multiple heating rates allows for kinetic analysis (e.g., Flynn-Wall-Ozawa or Kissinger methods).

-

Data Collection: The mass of the sample is recorded continuously as a function of temperature and time.

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify the thermal events such as melting, boiling, and decomposition, and to determine the associated enthalpy changes.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or stainless steel to handle potential pressure changes upon heating). An empty, sealed pan is used as a reference.

-

Atmosphere: A controlled inert atmosphere (e.g., nitrogen or argon) is maintained in the DSC cell.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature (e.g., -50 °C) to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC thermogram is analyzed to identify endothermic and exothermic peaks corresponding to phase transitions and decomposition. The onset temperature, peak temperature, and enthalpy of these transitions are determined by integrating the peak areas.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer system.

-

Sample Preparation: A small amount of this compound is loaded into a pyrolysis probe.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA data, e.g., the temperature of maximum decomposition rate) and held for a short period.

-

GC Separation: The decomposition products are swept into the GC column by a carrier gas (e.g., helium). A suitable capillary column (e.g., a mid-polarity column like Rtx-624Sil-MS) should be used. The GC oven is programmed with a temperature ramp to separate the individual components of the pyrolysate. A suggested starting point is an initial oven temperature of 40-50 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of around 200-250 °C[2].

-

MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting mass spectra are recorded and compared against a spectral library (e.g., NIST/Wiley) for compound identification.

Conclusion

While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, a robust framework for its investigation can be established based on the behavior of analogous compounds. It is anticipated that dehydration and C-C bond fission are the primary decomposition routes. The experimental protocols detailed in this guide provide a clear path for researchers to obtain the necessary empirical data to validate these hypotheses and to fully characterize the thermal properties of this compound. Such data will be invaluable for its safe and effective application in research and industry.

References

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Methoxy-1-butanol in Organic Solvents